molecular formula C8H14N2O2 B12980863 6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid

6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B12980863
M. Wt: 170.21 g/mol
InChI Key: LSSJDWLNVHJYHJ-UHFFFAOYSA-N
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Description

6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid is an organic compound with a unique bicyclic structure. It is a derivative of 1,4-diazabicyclo[2.2.2]octane, commonly known as DABCO, which is a well-known organic base and catalyst. This compound is characterized by the presence of a carboxylic acid group and a methyl group attached to the bicyclic framework, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,4-diazabicyclo[2.2.2]octane with methylating agents followed by carboxylation. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like lithium aluminum hydride for reduction steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like methylation, cyclization, and purification through crystallization or distillation. The use of automated systems and stringent quality control measures ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and alcohols, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid involves its ability to act as a nucleophile and base. It can participate in various catalytic cycles, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved include interactions with electrophilic centers in substrates, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group, which confer distinct reactivity and solubility properties. This makes it particularly useful in specific catalytic and synthetic applications where these functional groups play a crucial role .

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

6-methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid

InChI

InChI=1S/C8H14N2O2/c1-6-4-9-2-3-10(6)7(5-9)8(11)12/h6-7H,2-5H2,1H3,(H,11,12)

InChI Key

LSSJDWLNVHJYHJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN2CCN1C(C2)C(=O)O

Origin of Product

United States

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